molecular formula C11H7BrO4 B14686617 3-(Bromoacetyl)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 24238-62-8

3-(Bromoacetyl)-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14686617
CAS No.: 24238-62-8
M. Wt: 283.07 g/mol
InChI Key: ZOZNFJWBCXQUNC-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties. The addition of a bromoacetyl group to the coumarin structure enhances its reactivity and potential for further chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction proceeds as follows :

    Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.

    Bromination: The 3-acetylcoumarin is then treated with bromine in chloroform to yield 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.

Industrial Production Methods

While specific industrial production methods for 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines. These products are valuable in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form heterocyclic structures also contributes to its biological activity by enhancing its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one stands out due to its enhanced reactivity, allowing for the synthesis of a wide range of heterocyclic compounds. Its biological activities, particularly its antiproliferative and antimicrobial effects, make it a valuable compound in drug discovery and medicinal chemistry .

Properties

CAS No.

24238-62-8

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

3-(2-bromoacetyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C11H7BrO4/c12-5-7(13)9-10(14)6-3-1-2-4-8(6)16-11(9)15/h1-4,14H,5H2

InChI Key

ZOZNFJWBCXQUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)CBr)O

Origin of Product

United States

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